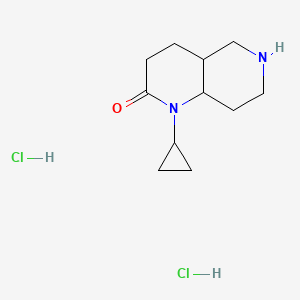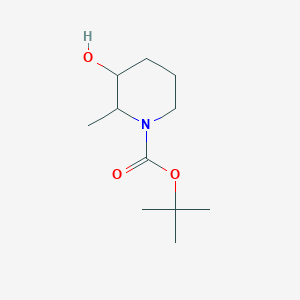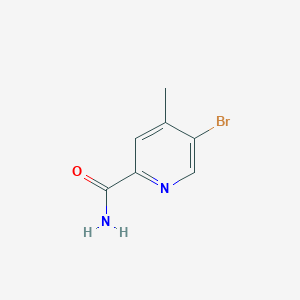
1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-decahydro-1,6-naphthyridin-2-one dihydrochloride (1-CPDH-2-one dihydrochloride) is a cyclopropyl-containing heterocyclic compound that has been studied extensively in the scientific literature. It has been used in a variety of laboratory experiments, including in the synthesis of other compounds and in studies of its biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-CPDH-2-one dihydrochloride.
Scientific Research Applications
Synthesis and Stereochemistry
- Stereoselective Synthesis: Trans-decahydro-1,6-naphthyridine derivatives, related to the compound , were synthesized using nucleophilic addition reactions, indicating potential methodologies for synthesizing similar compounds (Esipova et al., 2006).
Biomedical Applications
- Anti-HIV Activity: Some derivatives of trans-decahydro-1,6-naphthyridine have shown anti-HIV activity, suggesting a potential biomedical application for similar compounds (Esipova et al., 2006).
- Antiproliferative Activity: A derivative of 1,6-naphthyridin-2(1H)-one has displayed antiproliferative activity against breast cancer cell lines, indicating the potential utility of related compounds in cancer research (Guillon et al., 2017).
- Kinase Inhibition: Compounds incorporating the 1,6-naphthyridine motif have been studied as c-Met kinase inhibitors, which are relevant in cancer treatment (Wang et al., 2013).
- Anti-inflammatory and Antioxidant Efficacies: Functionalized 1,6-naphthyridines have shown significant anti-inflammatory and antioxidant activities, suggesting a scope for medical applications in these areas (Lavanya et al., 2015).
Chemical Synthesis Methods
- Microwave Irradiation Synthesis: A microwave-irradiated method for synthesizing N-substituted 2-amino-1,6-naphthyridine derivatives has been developed, indicating an efficient route for creating similar compounds (Han et al., 2010).
- Solvent-Free Synthesis: A solvent-free and catalyst-free method for synthesizing 1,6-naphthyridine derivatives has been reported, suggesting environmentally friendly approaches for the synthesis of related compounds (Hameed, 2015).
properties
IUPAC Name |
1-cyclopropyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c14-11-4-1-8-7-12-6-5-10(8)13(11)9-2-3-9;;/h8-10,12H,1-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNVSNDXESEZBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCNCC3CCC2=O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1376467.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B1376471.png)
![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)





![Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1376480.png)


